molecular formula C11H7BrN2O2S B11500927 3-(5-Bromofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B11500927
M. Wt: 311.16 g/mol
InChI Key: VQFOTMFNLRDRGG-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Coupling with Thiophene: The final step involves coupling the brominated furan with a thiophene derivative using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Discovery: The compound’s structure suggests potential biological activity, making it a candidate for drug screening and development.

    Biochemical Studies: It can be used in studies to understand its interaction with biological molecules.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: It may be used in the development of diagnostic assays.

Industry

    Materials Science: The compound can be explored for its properties in materials science, such as in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromofuran-2-yl)-5-(phenyl)-1,2,4-oxadiazole
  • 3-(5-Chlorofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
  • 3-(5-Bromofuran-2-yl)-5-(pyridin-2-ylmethyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(5-Bromofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H7BrN2O2S

Molecular Weight

311.16 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C11H7BrN2O2S/c12-9-4-3-8(15-9)11-13-10(16-14-11)6-7-2-1-5-17-7/h1-5H,6H2

InChI Key

VQFOTMFNLRDRGG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

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